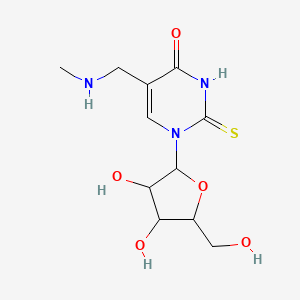
5-(Methylaminomethyl)-2-thiouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylaminomethyl)-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA, which is essential for protein synthesis in cells. This compound is particularly interesting due to its unique structure, which includes a thiouridine moiety and a methylaminomethyl group. These modifications can influence the stability and function of tRNA, making it a subject of interest in biochemical and molecular biology research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylaminomethyl)-2-thiouridine typically involves multiple steps, starting with the preparation of the thiouridine core. One common method involves the thiolation of uridine using phosphorus pentasulfide (P4S10) or Lawesson’s reagent to introduce the sulfur atom at the 2-position. The methylaminomethyl group can be introduced through a nucleophilic substitution reaction using methylamine and formaldehyde under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 5-(Methylaminomethyl)-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiouridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, converting it back to uridine.
Substitution: The methylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Uridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(Methylaminomethyl)-2-thiouridine is used as a model compound to study the effects of nucleoside modifications on the stability and function of nucleic acids. It is also used in the synthesis of modified oligonucleotides for research purposes.
Biology: In biological research, this compound is studied for its role in tRNA function and protein synthesis. It is also used to investigate the mechanisms of tRNA modification and its impact on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Modified nucleosides like this one are being investigated for their ability to modulate gene expression and as potential antiviral or anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of nucleic acid-based technologies, such as antisense oligonucleotides and RNA interference (RNAi) therapeutics.
作用機序
The mechanism of action of 5-(Methylaminomethyl)-2-thiouridine involves its incorporation into tRNA, where it plays a role in maintaining the proper structure and function of the tRNA molecule. The methylaminomethyl group can enhance the stability of the tRNA and improve its ability to interact with the ribosome during protein synthesis. The sulfur atom in the thiouridine moiety can also participate in hydrogen bonding and other interactions that are crucial for tRNA function .
類似化合物との比較
5-Methyluridine: Lacks the sulfur atom and the methylaminomethyl group.
2-Thiouridine: Contains the sulfur atom but lacks the methylaminomethyl group.
5-(Carboxymethylaminomethyl)-2-thiouridine: Similar structure but with a carboxymethyl group instead of a methylaminomethyl group.
Uniqueness: 5-(Methylaminomethyl)-2-thiouridine is unique due to the presence of both the thiouridine moiety and the methylaminomethyl group. This combination of modifications can significantly influence the stability and function of tRNA, making it distinct from other similar compounds.
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKEKIORVUWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)


![4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)
![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)
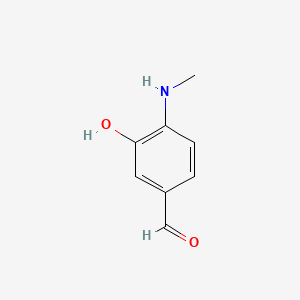

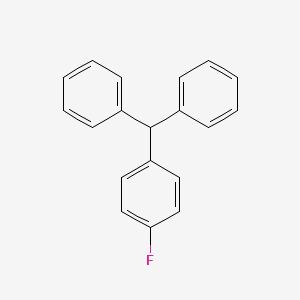
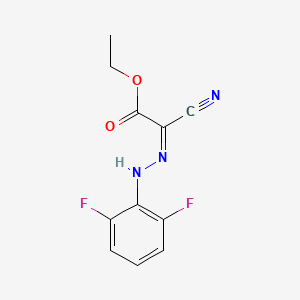
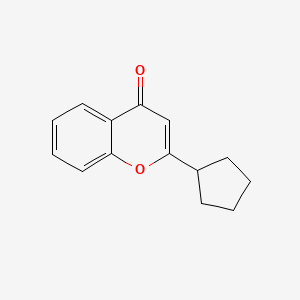

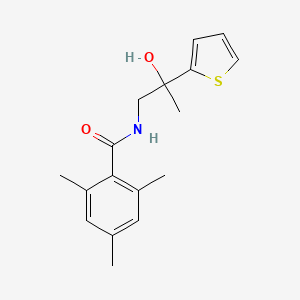
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)

